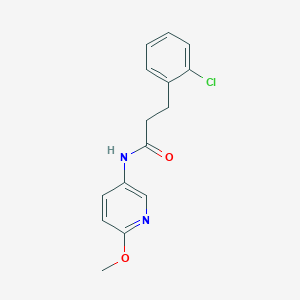
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves standard synthetic methods, such as the reaction between a chlorophenyl compound and a propanamide derivative. For instance, the synthesis of N-(2-chlorophenyl)-(1-propanamide) was achieved by a standard method and purified by repeated crystallization . Similarly, the synthesis of other chlorophenyl propanamides involves various reagents and conditions, suggesting that the synthesis of "3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide" would likely follow analogous procedures, potentially involving a chlorophenyl amine and a methoxypyridinyl propanamide precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction . These compounds crystallize in various crystal systems and exhibit different space groups, indicating that the crystal structure of "3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide" would also be unique and could be determined using similar methods. The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which has shown good agreement with experimental data in the case of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied using parameters such as the HOMO-LUMO energy gap, which provides insight into the stability and reactivity of the molecule . Theoretical calculations can predict these parameters, and experimental studies can confirm them. The presence of chlorophenyl and methoxypyridinyl groups in the compound of interest suggests that it may undergo similar chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, UV-visible, 1H NMR, and HRMS . These techniques provide information about the functional groups, electronic structure, and purity of the compounds. The second harmonic generation (SHG) signal of N-(2-chlorophenyl)-(1-propanamide) indicates nonlinear optical properties, which could also be a point of interest for "3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide" . Additionally, the biological activity, such as antimicrobial or herbicidal effects, has been evaluated for some of these compounds, suggesting potential applications for the compound of interest .
Aplicaciones Científicas De Investigación
1. Bone Turnover and Osteoporosis Treatment
- Study: "Nonpeptide alphavbeta3 antagonists. 8. In vitro and in vivo evaluation of a potent alphavbeta3 antagonist for the prevention and treatment of osteoporosis" by Hutchinson et al. (2003)
- Findings: This paper discusses a compound with a similar structure, emphasizing its potential in treating osteoporosis and its effects on bone turnover, supported by in vivo models and clinical development considerations.
- Source: Journal of Medicinal Chemistry
- Study: "N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" by Manolov et al. (2021)
- Findings: This research focuses on synthesizing a related compound and its full characterization using various spectroscopic techniques, contributing to the field of organic synthesis.
- Source: Molbank
- Study: "Synthesis and anticonvulsant studies of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides" by Idris et al. (2011)
- Findings: This study investigates similar compounds for their anticonvulsant properties, indicating potential applications in treating epilepsy.
- Source: ChemSearch Journal
- Study: "Growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide)- a nonlinear organic crystal" by Prabhu et al. (2001)
- Findings: The paper discusses the synthesis and characteristics of a nonlinear organic crystal similar to the compound , indicating applications in optical and electro-optic fields.
- Source: Journal of Crystal Growth
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-15-9-7-12(10-17-15)18-14(19)8-6-11-4-2-3-5-13(11)16/h2-5,7,9-10H,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSUUMOGNLYZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

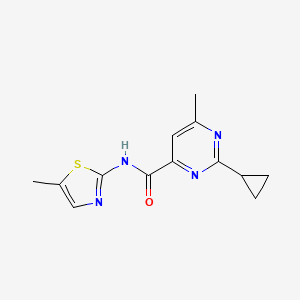
![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)
![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)
![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)
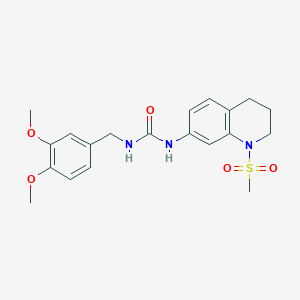
![3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3000327.png)
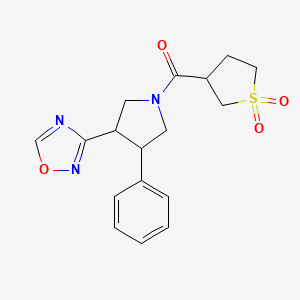
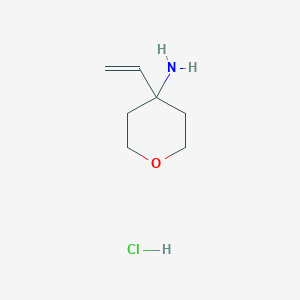
![(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B3000335.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B3000337.png)
![6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000338.png)
![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide](/img/structure/B3000339.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3000340.png)
![7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B3000341.png)